molecular formula C11H15BrO2S B15155345 5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde

5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde

Cat. No.: B15155345
M. Wt: 291.21 g/mol
InChI Key: RURVGGXMIVIKIV-UHFFFAOYSA-N
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Description

5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H15BrO2S and a molecular weight of 291.2046 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hexyloxy group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde typically involves the bromination of 4-(hexyloxy)thiophene-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the thiophene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Various substituted thiophene derivatives.

    Oxidation Reactions: Carboxylic acids or other oxidized thiophene derivatives.

    Reduction Reactions: Alcohols or other reduced thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde is unique due to the presence of the hexyloxy group, which imparts specific hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where these properties are advantageous, such as in the development of organic electronic materials .

Properties

IUPAC Name

5-bromo-4-hexoxythiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-14-10-7-9(8-13)15-11(10)12/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURVGGXMIVIKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(SC(=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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